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Compound of Interest

Compound Name: Carpindolol

Cat. No.: B1668581

A Note on the Subject: Initial research on "Carpindolol” reveals a limited public record of its
developmental history, particularly concerning extensive clinical trials and detailed experimental
protocols. Carpindolol is identified as a beta-blocker that also interacts with serotonin
receptors.[1] However, the available scientific literature is not substantial enough to construct
the in-depth technical guide requested.

In contrast, a closely related compound, Carvedilol, is a well-documented and widely used
medication that aligns with the core characteristics of the user's query. Carvedilol is a non-
selective beta-blocker with additional alpha-1 blocking activity. Given the detailed technical
requirements of this request and the wealth of available data for Carvedilol, this guide will focus
on the discovery and history of Carvedilol development to provide a comprehensive and
valuable resource for researchers, scientists, and drug development professionals.

Introduction to Carvedilol

Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with vasodilating
properties primarily attributed to its alpha-1 adrenergic receptor blockade. It is a racemic
mixture of R(+) and S(-) enantiomers, each contributing to its unique pharmacological profile.
The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both
enantiomers contribute to the alpha-1 blocking effects. Carvedilol is indicated for the treatment
of heart failure, hypertension, and left ventricular dysfunction following myocardial infarction.

Discovery and Developmental History
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The development of beta-blockers began with the synthesis of dichloroisoproterenol in 1958,
which, despite its intrinsic sympathomimetic activity, proved the concept of beta-adrenergic
receptor blockade. This led to the development of pronethalol and subsequently propranolol,
the first clinically successful beta-blocker. Carvedilol was developed in the following decades as
part of the effort to create beta-blockers with additional cardiovascular benefits.

Key milestones in the development of Carvedilol include:

1980s: Preclinical studies demonstrating Carvedilol's dual beta- and alpha-1 adrenergic
receptor antagonism.

o Early 1990s: Initial clinical trials investigating its efficacy and safety in hypertension.

e Mid-1990s: The U.S. Carvedilol Heart Failure Trials Program, a series of landmark studies
that established its benefit in reducing morbidity and mortality in patients with congestive
heart failure.

e 1995: Approval by the U.S. Food and Drug Administration (FDA) for the treatment of
hypertension.

e 1997: FDA approval for the treatment of mild-to-severe congestive heart failure.

e 2003: FDA approval for left ventricular dysfunction following myocardial infarction.
Physicochemical Properties and Synthesis

IUPAC Name: (x)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyllamino]-2-propanol
CAS Number: 72956-09-3

Chemical Formula: C24H26N204

Molecular Weight: 406.48 g/mol

The synthesis of Carvedilol has been approached through various methods. A common
synthetic route involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-
methoxyphenoxy)ethylamine. The initial patents for Carvedilol synthesis were filed in the late
1970s and early 1980s.
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Pharmacodynamics

Carvedilol's mechanism of action involves the blockade of both beta-1, beta-2, and alpha-1
adrenergic receptors.

o Beta-1 Receptor Blockade: Occurs in the heart, leading to a decrease in heart rate,
myocardial contractility, and cardiac output. This reduces myocardial oxygen demand.

o Beta-2 Receptor Blockade: Can lead to bronchoconstriction and vasoconstriction in
peripheral blood vessels.

¢ Alpha-1 Receptor Blockade: Induces vasodilation, leading to a reduction in peripheral
vascular resistance and blood pressure.

This combination of effects makes Carvedilol particularly effective in the management of heart
failure by reducing cardiac workload and improving systemic circulation.

Signaling Pathways

The interaction of Carvedilol with adrenergic receptors modulates downstream signaling
cascades. The blockade of beta-adrenergic receptors inhibits the activation of adenylyl cyclase,
leading to reduced intracellular cyclic adenosine monophosphate (CAMP) levels and decreased
protein kinase A (PKA) activity. The blockade of alpha-1 adrenergic receptors inhibits the
phospholipase C (PLC) pathway, reducing the formation of inositol trisphosphate (IP3) and
diacylglycerol (DAG), which in turn decreases intracellular calcium release and protein kinase
C (PKC) activation.
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Caption: Carvedilol's inhibitory effects on adrenergic signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of Carvedilol is characterized by rapid absorption, extensive first-
pass metabolism, and high protein binding.
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Parameter Value

Bioavailability 25-35%

Time to Peak (Tmax) 1-2 hours

Protein Binding >98% (primarily to albumin)
Metabolism Hepatic (CYP2D6, CYP2C9)
Elimination Half-life 7-10 hours

Excretion Primarily fecal

Preclinical Studies

Preclinical evaluation of Carvedilol involved a range of in vitro and in vivo studies to
characterize its pharmacological activity, safety, and pharmacokinetic profile.

Experimental Protocols

Receptor Binding Assays:
o Objective: To determine the binding affinity of Carvedilol for adrenergic receptors.

e Methodology: Radioligand binding assays were performed using cell membranes expressing
human beta-1, beta-2, and alpha-1 adrenergic receptors. Membranes were incubated with a
fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin for alpha-1,
[*2°Iliodocyanopindolol for beta receptors) and increasing concentrations of unlabeled
Carvedilol. The amount of bound radioligand was measured, and the inhibition constant (Ki)
was calculated.

Receptor Binding Assay Workflow

Prepare Cell Membranes Incubate Membranes with Separate Bound and Measure Radioactivity Calculate Ki values
with Adrenergic Receptors Radioligand and Carvedilol Free Radioligand of Bound Ligand
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Caption: Workflow for a typical receptor binding assay.

Animal Models of Hypertension and Heart Failure:

o Objective: To evaluate the in vivo efficacy of Carvedilol in relevant disease models.

» Methodology: Spontaneously hypertensive rats (SHR) were often used to study the

antihypertensive effects of Carvedilol. For heart failure models, coronary artery ligation in

rodents was a common method to induce myocardial infarction and subsequent left

ventricular dysfunction. Animals were treated with Carvedilol or placebo, and key parameters

such as blood pressure, heart rate, cardiac function (e.g., ejection fraction measured by

echocardiography), and survival were monitored over time.

Clinical Trials

The clinical development of Carvedilol involved numerous trials that established its safety and

efficacy in various cardiovascular conditions.

Key Clinical Trials

Trial Name Patient Population Key Findings
) ) ) ] ] Carvedilol significantly reduced
U.S. Carvedilol Heart Failure Patients with mild, moderate, ] )
] ) ) the risk of all-cause mortality
Trials Program or severe chronic heart failure

and hospitalization.

COPERNICUS (Carvedilol

Prospective Randomized

Patients with severe chronic

) ) heart failure
Cumulative Survival)

Demonstrated a significant
reduction in mortality in a high-

risk patient population.

CAPRICORN (Carvedilol Post-  Patients with left ventricular
Infarct Survival Control in Left dysfunction after myocardial

Ventricular Dysfunction) infarction

Showed a reduction in all-
cause mortality and

cardiovascular events.

Experimental Protocol: The U.S. Carvedilol Heart Failure

Trials Program

© 2025 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b1668581?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Objective: To evaluate the effect of Carvedilol on morbidity and mortality in patients with
chronic heart failure.

o Study Design: A series of multicenter, randomized, double-blind, placebo-controlled trials.

e Inclusion Criteria: Patients with a clinical diagnosis of heart failure, left ventricular ejection
fraction <35%, and symptomatic despite treatment with diuretics and an ACE inhibitor.

o Treatment: Patients were randomized to receive either placebo or Carvedilol, with the dose
of Carvedilol titrated up to a target of 25-50 mg twice daily.

e Primary Endpoint: All-cause mortality.

e Secondary Endpoints: Combined risk of death or hospitalization, changes in symptoms, and
exercise tolerance.

Conclusion

The development of Carvedilol represents a significant advancement in the pharmacological
management of cardiovascular diseases, particularly heart failure. Its unique dual-action
mechanism, targeting both beta and alpha-1 adrenergic receptors, provides a comprehensive
approach to reducing cardiac workload and improving systemic hemodynamics. The rigorous
preclinical and clinical evaluation of Carvedilol has firmly established its role as a cornerstone
therapy, improving outcomes for millions of patients worldwide. The history of its development
serves as a valuable case study for researchers and professionals in the field of drug discovery
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
Development of Carpindolol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668581#discovery-and-history-of-carpindolol-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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